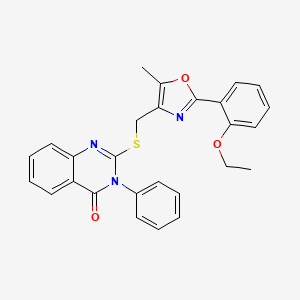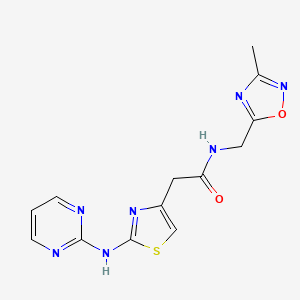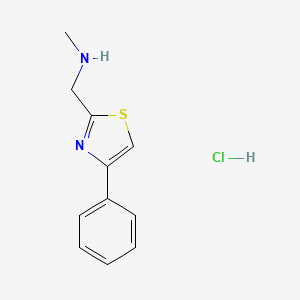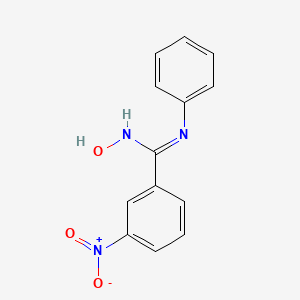![molecular formula C7H9N5O2 B2986489 3-amino-5,7-dimethyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione CAS No. 67304-67-0](/img/structure/B2986489.png)
3-amino-5,7-dimethyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-amino-5,7-dimethyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione” is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines are known to possess various pharmacological activities .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines has been reported in several studies . The general procedure involves the reaction of aromatic aldehydes, guanidine, and pyrazolone derivatives .Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidines has been confirmed using various spectroscopic methods . The structure includes a 6-substituted amino moiety .Chemical Reactions Analysis
Pyrazolo[3,4-d]pyrimidines undergo various chemical reactions. For instance, they can react with different electrophilic and nucleophilic reagents . The reaction mechanism has been illustrated using Density Functional Theory (DFT) .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-d]pyrimidines can be inferred from their molecular structure .Scientific Research Applications
Novel Synthetic Routes and Catalyst Development
Researchers have developed innovative synthetic routes and catalysts to create derivatives of pyrazolo[3,4-d]pyrimidine, which include the use of ionic liquids, microwave irradiation, and solvent-free conditions to enhance the efficiency and yield of these compounds. These methods provide a foundation for the exploration of this compound in various scientific and medicinal applications due to their efficiency and environmental friendliness (Rahmani et al., 2018).
Advanced Compound Synthesis
There has been a focus on creating pyrazolo[3,4-d]pyrimidine-4,6-dione derivatives through intramolecular N-N bond coupling and oxidative coupling, showcasing the compound's versatility and potential as a precursor for more complex molecules with potential biological or chemical utility (Monguchi et al., 2009).
Biological Activity Exploration
The antimicrobial and anti-inflammatory potential of pyrazolo[3,4-d]pyrimidine derivatives has been studied, indicating that these compounds may have significant biological activities. This suggests potential applications in developing new therapeutic agents based on their structure-activity relationship (Zaki et al., 2016).
Green Synthesis Approaches
Efforts to synthesize pyrazolo[3,4-d]pyrimidine derivatives through green chemistry approaches, such as water-mediated reactions without the need for catalysts, highlight the ongoing shift towards more sustainable and environmentally friendly chemical syntheses. These methods not only provide a pathway for creating these compounds but also align with broader sustainability goals in chemical research (Dai et al., 2018).
Future Directions
properties
IUPAC Name |
3-amino-5,7-dimethyl-2H-pyrazolo[3,4-d]pyrimidine-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O2/c1-11-5-3(4(8)9-10-5)6(13)12(2)7(11)14/h1-2H3,(H3,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOGCXGDFZVKCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NNC(=C2C(=O)N(C1=O)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-5,7-dimethyl-2H,4H,5H,6H,7H-pyrazolo[3,4-d]pyrimidine-4,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-bromo-5-(3-chlorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2986406.png)




![2-Cyclopropyl-4-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2986414.png)



![N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2986420.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-((4-chlorophenyl)thio)acetamide hydrochloride](/img/structure/B2986421.png)
![N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2986422.png)

